molecular formula C17H23N3O2 B11579507 2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide

2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide

Cat. No.: B11579507
M. Wt: 301.4 g/mol
InChI Key: WUQKUDDPOSWVHA-UHFFFAOYSA-N
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Description

2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide: is a complex organic compound with a unique structure that includes a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoxaline ring and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include amines, aldehydes, and acylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide has unique structural features that may confer distinct chemical and biological properties. For example, the presence of the o-tolyl group may influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide

InChI

InChI=1S/C17H23N3O2/c1-11-6-2-3-7-12(11)19-16(21)10-15-17(22)20-14-9-5-4-8-13(14)18-15/h2-3,6-7,13-15,18H,4-5,8-10H2,1H3,(H,19,21)(H,20,22)

InChI Key

WUQKUDDPOSWVHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2

Origin of Product

United States

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